molecular formula C12H13N3O3 B11717542 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

Katalognummer: B11717542
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: XOLLDBOOXRTMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide (CAS: 1464874-87-0, molecular formula: C₁₂H₁₃N₃O₃) is a benzamide derivative featuring a 2,6-dioxopiperidine moiety linked to the benzamide core via an amide bond. The compound’s structure combines a meta-amino-substituted benzamide with a glutarimide ring (2,6-dioxopiperidine), a motif commonly associated with immunomodulatory drugs (IMiDs) like lenalidomide and thalidomide .

Eigenschaften

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

InChI

InChI=1S/C12H13N3O3/c13-8-3-1-2-7(6-8)11(17)14-9-4-5-10(16)15-12(9)18/h1-3,6,9H,4-5,13H2,(H,14,17)(H,15,16,18)

InChI-Schlüssel

XOLLDBOOXRTMRB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amidation of 3-Aminopiperidine-2,6-Dione

The most widely reported method involves the direct amidation of 3-aminopiperidine-2,6-dione with substituted benzoyl derivatives. This approach leverages the nucleophilic amino group of the piperidine ring to react with activated carboxylic acid intermediates.

Procedure :

  • Activation of Carboxylic Acid : 3-Aminobenzoic acid is activated using ethyl chloroformate in dichloromethane (DCM) to form a mixed anhydride intermediate.

  • Coupling Reaction : The anhydride reacts with 3-aminopiperidine-2,6-dione in the presence of triethylamine (Et₃N) at 0–20°C for 4–6 hours.

  • Workup : The product is isolated via evaporation, washed with methanol, and recrystallized to achieve >75% purity.

Key Data :

ParameterValueSource
Yield75–85%
Reaction Temperature0–20°C
CharacterizationIR: 1693 cm⁻¹ (C=O imide)

Multi-Step Synthesis via Decarboxylation and Cyclization

Alternative routes involve sequential decarboxylation and cyclization steps to construct the piperidine-2,6-dione core. This method is advantageous for introducing substituents at the piperidine nitrogen.

Procedure :

  • Nitro Reduction : 4-Nitrobenzamide derivatives are reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl) to form 4-aminobenzamide intermediates.

  • Cyclization : The intermediate undergoes cyclization with maleic anhydride in ethyl acetate at 45–55°C for 6 hours, catalyzed by trifluoroacetic acid (TFA).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >90% purity.

Key Data :

ParameterValueSource
Cyclization CatalystTrifluoroacetic acid (TFA)
Reaction Time6 hours
Purity>90%

Optimization Strategies

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature control:

  • Ethyl Acetate : Preferred for cyclization due to its moderate polarity, enhancing reaction rates at 45–55°C.

  • Dichloromethane (DCM) : Ideal for anhydride formation, minimizing side reactions at low temperatures (0–20°C).

Comparative Analysis :

SolventReaction TypeOptimal Temp.Yield
Ethyl AcetateCyclization45–55°C85–90%
DCMAnhydride Formation0–20°C75–80%

Catalytic Systems

Catalysts such as TFA and Et₃N play critical roles:

  • TFA : Accelerates cyclization by protonating carbonyl groups, facilitating nucleophilic attack.

  • Et₃N : Neutralizes HCl generated during amidation, preventing protonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • Imide carbonyl stretches: 1690–1730 cm⁻¹.

  • Amide N–H bends: 3176–3368 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Signals at δ 10.85 ppm (imide NH), δ 8.64 ppm (amide NH).

  • ¹³C NMR : Peaks at 173.53 ppm (C=O imide), 166.02 ppm (C=O amide).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns confirms purity:

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)Acetonitrile/H₂O12.3 min99.2%

Challenges and Innovations

Stereochemical Control

The stereochemistry at the piperidine C3 position is controlled by using enantiomerically pure 3-aminopiperidine-2,6-dione. Patent data highlights that (S)-configured starting materials yield >95% enantiomeric excess.

Scalability

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.

  • Catalyst Recycling : Pd/C catalysts reused up to 5 times without yield loss .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Cancer Treatment

One of the primary applications of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is in the treatment of various cancers. This compound acts as a modulator of cereblon (CRBN), a protein that plays a crucial role in the ubiquitin-proteasome system. CRBN modulators are known to induce the degradation of specific proteins involved in cancer cell survival. Studies have shown that derivatives of this compound exhibit significant anti-proliferative effects on multiple myeloma cells, with one derivative demonstrating an IC50 value of 0.76 µM for TNF-α inhibition, indicating its potential as an effective treatment for hematological malignancies .

1.2 Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. It has been reported to enhance natural killer (NK) cell activity and promote apoptosis in tumor cells, making it a candidate for treating conditions such as multiple myeloma and chronic inflammatory diseases . The ability to modulate immune responses positions this compound as a potential therapeutic agent in autoimmune disorders and graft-versus-host disease .

1.3 Treatment of Inflammatory Diseases

Research indicates that 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide can be utilized in the management of inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines like TNF-α. This action could benefit patients suffering from conditions such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Key Research Findings

StudyApplicationKey Findings
CancerDemonstrated significant anti-proliferative effects on multiple myeloma cells with low toxicity to normal cells.
ImmunomodulationInduced apoptosis in NCI-H929 cell line; enhanced NK cell activity.
InflammationInhibited TNF-α production significantly at low concentrations (IC50 = 0.76 µM).
Autoimmune DiseasesPotential use in treating rheumatoid arthritis and inflammatory bowel disease due to anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to cell growth and inflammation .

Vergleich Mit ähnlichen Verbindungen

4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide (6a)

  • Structure : Features a 4-acetamido group on the benzamide ring.
  • Activity: Synthesized as a thalidomide analog, this compound demonstrates anticancer properties, likely leveraging the dioxopiperidine moiety for cereblon binding.
  • Comparison: The meta-amino group in the target compound may offer distinct hydrogen-bonding interactions compared to the para-acetamido group in 6a, affecting target selectivity.

4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide

  • Structure : Substituted with a bromine atom at the benzamide’s para position.
  • Activity : Halogenation typically increases metabolic stability and binding affinity. The bromine atom may enhance interactions with hydrophobic protein pockets .
  • Comparison : The absence of a halogen in the target compound could reduce steric hindrance, favoring interactions with polar residues in enzymatic active sites.

3-Amino-N-(4-bromophenyl)-4-methoxybenzamide

  • Structure: Lacks the dioxopiperidine ring but shares a meta-amino benzamide scaffold.
  • Activity : Exhibits broad antiviral activity against enterovirus A71. However, the amide bond is prone to hydrolysis, limiting stability .
  • Comparison : The dioxopiperidine ring in the target compound likely confers greater metabolic stability, addressing a key limitation of simple N-aryl benzamides.

PROTACs and Targeted Protein Degradation

N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide hydrochloride

  • Structure : Incorporates a fluorine atom and piperazine group.
  • Activity : Fluorine improves bioavailability, while the piperazine enhances solubility. This compound is part of PROTACs targeting lipid metabolism enzymes .
  • Comparison: The target compound’s meta-amino group may offer distinct spatial orientation for linker attachment in PROTAC design, influencing degradation efficiency .

TD-802 (AR PROTAC)

  • Structure : Contains a dioxopiperidine-linked benzamide coupled to a hydrophobic warhead.
  • Activity : Potently degrades androgen receptor (AR) in prostate cancer models. The dioxopiperidine moiety recruits cereblon for ubiquitination .
  • Comparison : The target compound’s simpler structure could serve as a modular building block for optimizing PROTAC linkers and warheads.

Stability and Pharmacokinetic Considerations

  • Amide Bond Stability: N-Aryl benzamides (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide) are susceptible to hydrolysis, reducing in vivo efficacy . Cyclization strategies, such as the dioxopiperidine ring in the target compound, mitigate this issue by rigidifying the structure.
  • LogP and Solubility: Derivatives like 3-amino-N-(3-pyridinylmethyl)benzamide (logP: 2.57) exhibit moderate lipophilicity, whereas the dioxopiperidine ring in the target compound may increase polarity, enhancing aqueous solubility .

Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Advantages/Limitations Reference
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide Meta-amino, dioxopiperidine PROTAC ligand, potential IMiD High stability, modular for PROTACs
4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide Para-acetamido, dioxopiperidine Anticancer Enhanced hydrophobicity
4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide Para-bromo, dioxopiperidine Undisclosed (likely PROTAC) Improved metabolic stability
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide Meta-amino, para-bromo, methoxy Antiviral Broad activity but hydrolytically unstable
N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide Fluoro, piperazine, dioxopiperidine Lipid metabolism modulation High solubility, bioavailability

Biologische Aktivität

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a piperidine ring with two carbonyl groups and an amino group attached to a benzamide moiety, which contributes to its unique properties and mechanisms of action.

The primary biological activity of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is its interaction with the ubiquitin E3 ligase cereblon (CRBN). This interaction promotes the degradation of specific proteins involved in tumor progression, thereby inducing apoptosis in malignant cells. The compound's ability to modulate immune responses further enhances its therapeutic potential against cancer .

Biological Applications

  • Cancer Therapy : The compound has shown promise as an anticancer agent by promoting the degradation of proteins that inhibit apoptosis and by enhancing immune response against tumors.
  • Neurotransmitter Regulation : It has been studied as a DOPA decarboxylase inhibitor, impacting dopamine synthesis and regulation, which is particularly relevant in neurological disorders like Parkinson’s disease.
  • Immunomodulation : Research indicates that it may influence TNF-α levels, which are critical in inflammatory and autoimmune diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide:

  • Cereblon Interaction Studies : Research has demonstrated that this compound effectively binds to cereblon, leading to the ubiquitination and subsequent degradation of target proteins like IKZF1 and IKZF3. This mechanism is crucial for its anticancer properties .
  • Antiproliferative Activity : In vitro studies have shown that compounds similar to 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide exhibit significant antiproliferative effects against multiple myeloma cell lines (e.g., NCI-H929). For instance, one study reported an IC50 value of 2.25 µM for a structurally related compound, indicating effective growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anticancer ActivityInduces apoptosis via cereblon modulation,
Neurotransmitter RegulationDOPA decarboxylase inhibition
ImmunomodulationReduces TNF-α levels

Comparative Analysis with Similar Compounds

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide shares structural similarities with other compounds such as lenalidomide and pomalidomide, but its unique piperidine structure enhances its binding affinity to CRBN. This distinction is critical for its efficacy in targeted protein degradation therapies.

Table 2: Comparison with Related Compounds

Compound NameBinding Affinity to CRBNIC50 (µM)Activity Type
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamideHigh<5Anticancer
LenalidomideModerate1.12Anticancer
PomalidomideModerate0.76Anticancer

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide with high purity?

  • Methodological Answer : Synthesis should employ a combination of computational reaction path search methods (e.g., quantum chemical calculations) and iterative experimental validation. For example, computational tools can predict optimal coupling conditions between the benzamide and dioxopiperidinyl moieties, minimizing side reactions. Experimental validation via HPLC (≥98% purity) and NMR spectroscopy ensures structural fidelity. Reaction optimization should follow factorial design principles to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Use a tiered approach:

  • Solubility : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products.
  • Data Interpretation : Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions. Include control groups for pH-dependent hydrolysis and oxidative degradation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^13C NMR for stereochemical confirmation, and X-ray crystallography (if crystalline) for absolute configuration. For amorphous samples, dynamic light scattering (DLS) and FT-IR can assess intermolecular interactions. Cross-validate data with computational NMR shift predictors (e.g., DFT calculations) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or proteasomes)?

  • Methodological Answer :

  • Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to target proteins, focusing on the dioxopiperidinyl moiety’s hydrogen-bonding potential.
  • MD Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability under physiological conditions.
  • Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for binding affinity. Integrate AI-driven tools for parameter optimization .

Q. What experimental designs resolve contradictions in reported activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., buffer composition, cell lines) using tools like PRISMA guidelines.
  • Orthogonal Assays : Validate activity via complementary methods (e.g., enzymatic vs. cell-based assays).
  • Error Source Identification : Apply factorial design to isolate variables (e.g., ATP concentration in kinase assays). Cross-reference with theoretical frameworks to align results with mechanistic hypotheses .

Q. How can researchers optimize in vitro testing protocols to evaluate this compound’s metabolic stability?

  • Methodological Answer :

  • Microsomal Assays : Use liver microsomes (human/rodent) with NADPH cofactors, monitoring parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Test against CYP450 isoforms (3A4, 2D6) using fluorescent probes.
  • Data Integration : Apply machine learning models (e.g., random forests) to predict metabolic soft spots and guide structural modifications .

Q. What strategies mitigate off-target effects in cell-based assays for this compound?

  • Methodological Answer :

  • Proteome Profiling : Use affinity pulldown coupled with SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions.
  • CRISPR Screening : Conduct genome-wide knockout screens to pinpoint synthetic lethal partners.
  • Dose-Response Analysis : Apply Hill slope modeling to distinguish specific vs. nonspecific effects at varying concentrations .

Data Management and Validation

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Error Analysis : Quantify force field inaccuracies or solvent effects in simulations using benchmark datasets.
  • Iterative Feedback : Feed experimental data (e.g., crystallographic binding poses) back into computational models for recalibration.
  • Multi-Scale Modeling : Combine QM/MM (quantum mechanics/molecular mechanics) approaches to refine energy landscapes .

Q. What frameworks ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for documenting synthesis steps and assay conditions.
  • Collaborative Validation : Use blockchain-enabled lab notebooks (e.g., SciNote) for real-time data sharing and peer verification.
  • Control Systems : Implement process analytical technology (PAT) for in-line monitoring of reaction parameters .

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